

2-(4-Methylphenoxy)ethanol as a fragrance ingredient.

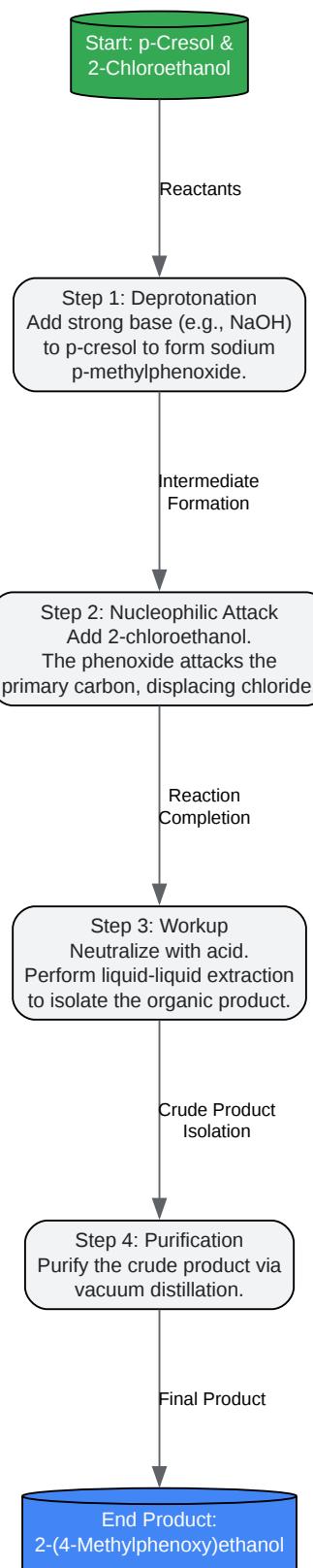
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Methylphenoxy)ethanol**

Cat. No.: **B085395**

[Get Quote](#)


An In-depth Technical Guide to **2-(4-Methylphenoxy)ethanol** as a Fragrance Ingredient

Introduction and Chemical Identity

2-(4-Methylphenoxy)ethanol is a high-production-volume chemical belonging to the glycol ether family and classified within the aryl alkyl alcohol group of fragrance ingredients.^[1] It serves a critical function in the fragrance industry not primarily for its own scent, but as a versatile solvent, carrier, and fixative that enhances the stability, longevity, and performance of complex fragrance compositions.^{[2][3]} Its physicochemical properties, including moderate polarity and low volatility, make it an ideal vehicle for a wide range of aromatic compounds.^[4] This guide provides a comprehensive technical overview of its synthesis, quality control, metabolic pathways, and safety profile for researchers and formulation scientists.

Chemical Structure

Below is the chemical structure of **2-(4-Methylphenoxy)ethanol**.

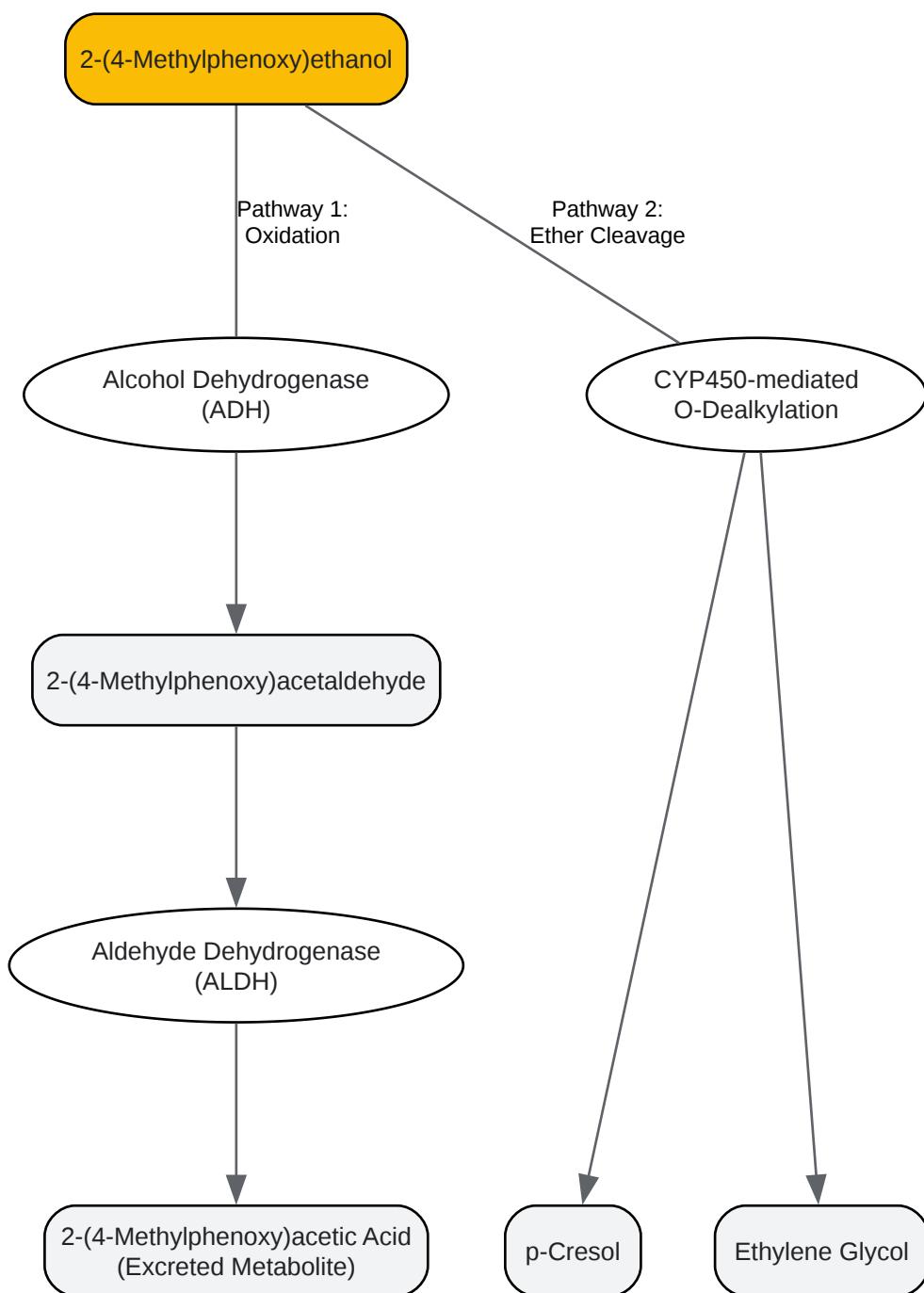
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-(4-Methylphenoxy)ethanol**.

Experimental Protocol: Laboratory-Scale Synthesis

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol (1.0 eq) and a suitable solvent such as toluene.
- Deprotonation: Add sodium hydroxide (1.1 eq) as a concentrated aqueous solution. Heat the mixture to reflux for 1-2 hours to form the sodium p-methylphenoxyde and remove water via a Dean-Stark trap.
- Ether Formation: Cool the mixture slightly and add 2-chloroethanol (1.05 eq) dropwise. Reheat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Wash the mixture with water to remove inorganic salts. Extract the aqueous layer with toluene or another suitable organic solvent.
- Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude oil or solid by vacuum distillation to obtain pure **2-(4-Methylphenoxy)ethanol**.

Analytical Quality Control: RP-HPLC


Purity assessment is critical to ensure the absence of unreacted starting materials or byproducts. A reverse-phase high-performance liquid chromatography (RP-HPLC) method, analogous to those used for similar preservatives like 2-phenoxyethanol, provides a robust system for quality control. [5][6] Protocol: Purity Analysis by RP-HPLC

- System Preparation: Use an HPLC system equipped with a C8 or C18 column (e.g., 150 x 4.6 mm, 5 μ m particle size) and a UV detector set to an appropriate wavelength (e.g., 270 nm).
- Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v). Degas the mobile phase thoroughly before use. Set the flow rate to 1.0 mL/min.

- Standard Preparation: Accurately weigh and dissolve a reference standard of **2-(4-Methylphenoxy)ethanol** in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration within the calibration range.
- Analysis: Inject equal volumes (e.g., 10 μ L) of the standards and the sample.
- Quantification: Identify the **2-(4-Methylphenoxy)ethanol** peak by its retention time compared to the reference standard. Calculate the purity of the sample by comparing its peak area to the calibration curve.

Metabolic Pathways

While specific metabolic studies on **2-(4-Methylphenoxy)ethanol** are limited, its pathway can be reliably predicted based on the metabolism of analogous ether-containing compounds and primary alcohols. [7][8] Two primary, non-competing metabolic routes are anticipated in humans: oxidation of the primary alcohol and cleavage of the ether bond.

[Click to download full resolution via product page](#)

Caption: Anticipated metabolic pathways of **2-(4-Methylphenoxy)ethanol**.

- Alcohol Oxidation: The primary ethanol group is susceptible to oxidation, a common metabolic process for alcohols. [8] This is a two-step process catalyzed by cytosolic enzymes, primarily in the liver. First, alcohol dehydrogenase (ADH) oxidizes the alcohol to its

corresponding aldehyde. Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts the aldehyde to a carboxylic acid, which can be excreted.

- Ether Cleavage (O-Dealkylation): Cytochrome P450 (CYP450) enzymes in the liver can catalyze the cleavage of the ether bond. [7] This O-dealkylation reaction would yield p-cresol and ethylene glycol, both of which are then subject to further metabolism and elimination.

Toxicological and Safety Assessment

The safety of **2-(4-Methylphenoxy)ethanol** has been thoroughly evaluated, often using a "read-across" approach with its close structural analog, 2-phenoxyethanol (CAS 122-99-6), for which extensive data exists. [9] The Expert Panel for Fragrance Safety has concluded that the material is safe for its intended use in fragrance formulations. [9][10] The compound falls into Cramer Class II under the Threshold of Toxicological Concern (TTC) framework, indicating a low anticipated order of toxicity. [4][9]

Toxicological Endpoint	Result/Conclusion	Key Findings & Source(s)
Genotoxicity	Not Genotoxic	Negative in the in vitro BlueScreen assay. Read-across from 2-phenoxyethanol shows no mutagenic activity in Ames tests and no clastogenic effects in in vivo micronucleus assays. [4][9]
Repeated Dose Toxicity	Low Risk	A No Observed Adverse Effect Level (NOAEL) from a 90-day study on 2-phenoxyethanol was used. The calculated Margin of Exposure (MOE) for 2-(4-methylphenoxy)ethanol is >700,000, far exceeding the safety threshold of 100. [4][9]
Reproductive Toxicity	No Adverse Effects	Assessments extrapolated from analog data identified no adverse effects on fertility or developmental outcomes at relevant exposure levels. [4]
Skin Sensitization	No Safety Concerns	Data show no safety concerns for skin sensitization under the current declared levels of use. [9]
Photoirritation	No Safety Concerns	The material does not present a concern for photoirritation. Photoallergenicity has not been evaluated. [9]

| Environmental Fate | Readily Biodegradable | BIOWIN models predict rapid primary and ultimate degradation. Bioaccumulation potential is low. The Predicted No Effect Concentration

(PNEC) indicates negligible ecological risk at current usage volumes. [4]

Regulatory Status: **2-(4-Methylphenoxy)ethanol** is pre-registered under REACH in Europe and its use in cosmetic products is governed by the International Fragrance Association (IFRA) standards, which establish safe use levels based on comprehensive risk assessments. [4][11]

Conclusion

2-(4-Methylphenoxy)ethanol is a well-characterized fragrance ingredient with a robust safety profile supported by extensive data and read-across analysis from its structural analog, 2-phenoxyethanol. Its value to the fragrance and cosmetic industry lies in its functional properties as a highly effective solvent, carrier, and fixative. Standard organic synthesis methods allow for its efficient production, while established analytical techniques ensure high purity. Based on current toxicological evidence and its history of use, **2-(4-Methylphenoxy)ethanol** is considered safe as a fragrance ingredient under the guidelines established by regulatory bodies like IFRA.

References

- Vulcanchem. **2-(4-Methylphenoxy)ethanol** - 31691-23-3.
- Api, A.M., et al. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 167.
- Api, A.M., et al. (2024). RIFM fragrance ingredient safety assessment, **2-(4-methylphenoxy)ethanol**, CAS Registry Number 15149-10-7. Food and Chemical Toxicology, 192.
- Belsito, D., et al. (2011). Fragrance material review on **2-(4-methylphenoxy)ethanol**. Food and Chemical Toxicology. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 84804, **2-(4-Methylphenoxy)ethanol**. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 166400, Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-. [Link]
- NIST. Ethanol, 2-(4-methylphenoxy)-.
- PrepChem.com. Synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol. [Link]
- The Good Scents Company. 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol. [Link]
- PubMed. RIFM fragrance ingredient safety assessment, **2-(4-methylphenoxy)ethanol**, CAS Registry Number 15149-10-7. [Link]
- Analytical Method Summaries. (2022). Various analytical methods.

- ResearchGate. RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. [\[Link\]](#)
- Matysová, L., et al. (2006). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. *Journal of Pharmaceutical and Biomedical Analysis*, 42(3), 304-309.
- A&G Sourcing. (2023). Ethanol in Cosmetics: An Essential Ingredient for Modern Beauty Products. [\[Link\]](#)
- Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- ResearchGate. Discussion on methods for detecting 2-phenoxy ethanol using LC/MS. [\[Link\]](#)
- European Commission. Initial list of perfumery materials which must not form part of fragrances compounds used in cosmetic products.
- Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by *Alcaligenes eutrophus* JMP 134. *Archives of Microbiology*, 150(1), 95-102. [\[Link\]](#)
- NIST. Ethanol, 2-(4-methylphenoxy)-. In NIST Chemistry WebBook. [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 220079, 2-(4-Methoxyphenoxy)ethanol. [\[Link\]](#)
- Marks' Basic Medical Biochemistry. (2023). Metabolism of Ethanol | Chapter 33. [\[Link\]](#)
- Nedelya. (2024).
- Jacobsen, D., et al. (1988). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. *Journal of Toxicology: Clinical Toxicology*, 26(5-6), 347-359. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-(4-Octylphenyl)ethanol as a Cosmetic Ingredient. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fragrance material review on 2-(4-methylphenoxy)ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. burjalfalak.com [burjalfalak.com]
- 3. essentica.eu [essentica.eu]

- 4. 2-(4-Methylphenoxy)ethanol (31691-23-3) for sale [vulcanchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. RIFM fragrance ingredient safety assessment, 2-(4-methylphenoxy)ethanol, CAS Registry Number 15149-10-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- To cite this document: BenchChem. [2-(4-Methylphenoxy)ethanol as a fragrance ingredient.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085395#2-4-methylphenoxy-ethanol-as-a-fragrance-ingredient>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

